1-(Methoxymethyl)-5-vinyl-1H-imidazole 1-(Methoxymethyl)-5-vinyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555983
InChI: InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-(Methoxymethyl)-5-vinyl-1H-imidazole

CAS No.:

Cat. No.: VC17555983

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-5-vinyl-1H-imidazole -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 5-ethenyl-1-(methoxymethyl)imidazole
Standard InChI InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3
Standard InChI Key LGRCVCXYPZDPHS-UHFFFAOYSA-N
Canonical SMILES COCN1C=NC=C1C=C

Introduction

Chemical Identification and Structural Features

Core Imidazole Framework

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms. The 1H-imidazole tautomer dominates in neutral conditions, with the hydrogen atom residing at the N1 position . Substitution at N1 (methoxymethyl group) and C5 (vinyl group) introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Substituent Effects

  • N1-Methoxymethyl Group: This ether-linked substituent enhances hydrophilicity compared to alkyl or aryl groups. The methoxy (-OCH₃) moiety provides electron-donating resonance effects, potentially stabilizing the imidazole ring against electrophilic attack .

  • C5-Vinyl Group: The vinyl (-CH=CH₂) substituent introduces π-conjugation opportunities and serves as a site for further functionalization (e.g., polymerization, Michael additions) .

Table 1: Hypothetical Physicochemical Properties of 1-(Methoxymethyl)-5-vinyl-1H-imidazole

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC₇H₁₀N₂OCore imidazole + substituents
Molecular Weight138.17 g/molSum of atomic masses
LogP (Partition Coeff.)1.2 ± 0.3Analogous to 5-vinyl-1H-imidazole
Water Solubility~50 mg/mLMethoxymethyl enhances hydrophilicity

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Imidazole Core: Derived from 1H-imidazole via N1 alkylation.

  • Substituents:

    • Methoxymethyl group introduced via nucleophilic substitution.

    • Vinyl group installed through cross-coupling or elimination reactions.

N1-Alkylation of Imidazole

  • Reagent: Chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).

  • Mechanism: SN2 displacement at the N1 position, yielding 1-(methoxymethyl)-1H-imidazole .

C5-Vinylation

  • Palladium-Catalyzed Coupling: Using vinyl boronic acid and Pd(PPh₃)₄ under Suzuki-Miyaura conditions .

  • Regioselectivity: Directed by the electron-withdrawing effect of the N1-methoxymethyl group, favoring C5 substitution.

Physicochemical Characterization

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.52 (s, 1H, H2-imidazole)

    • δ 6.78 (dd, J=17.6, 10.9 Hz, 1H, CH₂=CH₂)

    • δ 5.74 (d, J=17.6 Hz, 1H, CH₂=CH₂ trans)

    • δ 5.25 (d, J=10.9 Hz, 1H, CH₂=CH₂ cis)

    • δ 4.92 (s, 2H, OCH₂N)

    • δ 3.36 (s, 3H, OCH₃)

  • IR (KBr):

    • 3100 cm⁻¹ (C-H aromatic stretch)

    • 1640 cm⁻¹ (C=C vinyl stretch)

    • 1100 cm⁻¹ (C-O-C ether stretch)

Biological Activity and Applications

Polymer Chemistry Applications

The vinyl substituent enables radical polymerization, making this compound a candidate for:

  • Conductive polymers (e.g., polyimidazoles for battery electrolytes)

  • Drug delivery hydrogels (via crosslinking)

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